molecular formula C12H19N5 B11748075 1-Ethyl-N-[(1-ethyl-1H-pyrazol-4-YL)methyl]-3-methyl-1H-pyrazol-4-amine

1-Ethyl-N-[(1-ethyl-1H-pyrazol-4-YL)methyl]-3-methyl-1H-pyrazol-4-amine

Cat. No.: B11748075
M. Wt: 233.31 g/mol
InChI Key: VWQUUGDDWLMMPS-UHFFFAOYSA-N
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Description

1-Ethyl-N-[(1-ethyl-1H-pyrazol-4-YL)methyl]-3-methyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by its unique structure, which includes two pyrazole rings connected via an ethylmethyl bridge

Preparation Methods

The synthesis of 1-Ethyl-N-[(1-ethyl-1H-pyrazol-4-YL)methyl]-3-methyl-1H-pyrazol-4-amine can be achieved through various synthetic routes. One common method involves the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by alkylation and subsequent functional group modifications. The reaction conditions typically involve the use of solvents such as ethanol or acetonitrile, and catalysts like sodium acetate or potassium carbonate. Industrial production methods may employ continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-Ethyl-N-[(1-ethyl-1H-pyrazol-4-YL)methyl]-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles, leading to the formation of substituted pyrazole derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted pyrazole derivatives with potential biological activities.

Scientific Research Applications

    Biology: Pyrazole derivatives, including this compound, have shown promise as enzyme inhibitors, antimicrobial agents, and anticancer agents.

    Medicine: The compound has been investigated for its potential use in drug discovery, particularly as a scaffold for designing new therapeutic agents targeting various diseases.

    Industry: Pyrazole derivatives are used in the development of agrochemicals, dyes, and polymers, making this compound valuable for industrial applications.

Mechanism of Action

The mechanism of action of 1-Ethyl-N-[(1-ethyl-1H-pyrazol-4-YL)methyl]-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of target enzymes, thereby blocking their activity. Additionally, it may interact with cellular receptors or signaling pathways, leading to modulation of cellular processes such as apoptosis, proliferation, and differentiation. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-Ethyl-N-[(1-ethyl-1H-pyrazol-4-YL)methyl]-3-methyl-1H-pyrazol-4-amine can be compared with other similar pyrazole derivatives, such as:

    1-Methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid: Known for its use in agrochemicals.

    Ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate: Studied for its antimicrobial activity.

    4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Evaluated for antioxidant and anticancer activities.

The uniqueness of this compound lies in its specific structural features and the potential for diverse biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

1-ethyl-N-[(1-ethylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine

InChI

InChI=1S/C12H19N5/c1-4-16-8-11(7-14-16)6-13-12-9-17(5-2)15-10(12)3/h7-9,13H,4-6H2,1-3H3

InChI Key

VWQUUGDDWLMMPS-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNC2=CN(N=C2C)CC

Origin of Product

United States

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